molecular formula C18H28BNO5S B12067915 4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol

Cat. No.: B12067915
M. Wt: 381.3 g/mol
InChI Key: SHFVLJNZFGODGV-UHFFFAOYSA-N
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Description

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-piperidin-4-ol is a boronate ester-containing compound with a piperidin-4-ol core. Key structural features include:

  • Piperidin-4-ol backbone: Substituted with a methyl group at position 4 and a benzenesulfonyl group at position 1.
  • Benzenesulfonyl moiety: Attached to the piperidine nitrogen, with a para-substituted 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group.
  • Boronate ester: The pinacol-protected boronic acid (dioxaborolane) enhances stability and reactivity in cross-coupling reactions .

This compound is structurally optimized for applications in organic synthesis, particularly in Suzuki-Miyaura couplings, due to the electron-deficient nature of the sulfonyl group and the boronate’s compatibility with palladium catalysis .

Properties

Molecular Formula

C18H28BNO5S

Molecular Weight

381.3 g/mol

IUPAC Name

4-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperidin-4-ol

InChI

InChI=1S/C18H28BNO5S/c1-16(2)17(3,4)25-19(24-16)14-6-8-15(9-7-14)26(22,23)20-12-10-18(5,21)11-13-20/h6-9,21H,10-13H2,1-5H3

InChI Key

SHFVLJNZFGODGV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol typically involves the reaction of a piperidine derivative with a sulfonyl chloride and a boronic ester. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The boronate ester moiety can form reversible covalent bonds with active site residues of enzymes, thereby modulating their activity. The sulfonyl group can enhance the compound’s binding affinity to its targets through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, molecular weights, and applications of the target compound with analogous boronate esters and piperidine derivatives:

Compound Name Key Structural Differences Molecular Weight (g/mol) Primary Applications References
4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonyl]-piperidin-4-ol (Target) Piperidin-4-ol core with methyl and hydroxyl groups; benzenesulfonyl-boronate substituent ~413.3* Suzuki-Miyaura cross-coupling; potential bioactive scaffolds
1-(Methylsulfonyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine Piperidine lacks hydroxyl group; methylsulfonyl replaces benzenesulfonyl 367.2 Medicinal chemistry intermediates (e.g., kinase inhibitors)
(4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone Piperazine replaces piperidine; ketone linker instead of sulfonyl 370.3 Proteolysis-targeting chimeras (PROTACs); boron neutron capture therapy (BNCT)
1-(4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine Oxadiazole-thioether substituent; lacks boronate 447.5 Antibacterial agents (Gram-positive pathogens)
4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzoic acid Pyrazole and carboxylic acid substituents; lacks piperidine 328.2 Boron delivery agents; fluorescence probes

Notes:

  • *Estimated molecular weight based on formula: C₁₉H₂₉BNO₅S.
  • The target compound’s boronate and sulfonyl groups differentiate it from non-boronated analogs (e.g., oxadiazole derivatives in ), which prioritize antibacterial activity over cross-coupling utility.
  • Piperazine-based analogs (e.g., ) exhibit enhanced conformational flexibility, favoring protein-targeting applications.

Key Findings from Comparative Analysis:

Reactivity in Cross-Coupling :

  • The target compound’s benzenesulfonyl-boronate structure aligns with Miyaura and Suzuki’s methodology for aryl-aryl bond formation . In contrast, pyrazole-boronate analogs (e.g., ) show reduced electrophilicity, limiting coupling efficiency.

Biological Activity :

  • While the target compound lacks direct bioactivity data, structurally related sulfonyl-piperidine derivatives (e.g., ) are utilized in kinase inhibitor synthesis. The hydroxyl group may enhance solubility for in vivo applications.

Synthetic Versatility :

  • The methyl and hydroxyl groups on the piperidine core allow for further functionalization (e.g., acetylation, alkylation), a feature absent in methylsulfonyl or ketone-linked analogs .

Thermodynamic Stability :

  • Pinacol boronate esters (common to all listed compounds) exhibit superior stability compared to unprotected boronic acids, enabling storage and handling in ambient conditions .

Biological Activity

The compound 4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

The compound is characterized by its unique structural features:

  • Molecular Formula : C₁₄H₃₁BNO₄S
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 1396007-85-4

Biological Activity Overview

Research indicates that compounds containing piperidine rings often exhibit significant biological activities, including:

  • Antioxidant Activity : The piperidine moiety has been associated with antioxidant properties that can mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Many derivatives of piperidine have shown efficacy against various bacterial and fungal strains.

Antioxidant Activity

Recent studies have demonstrated that piperidine derivatives can effectively scavenge free radicals. For instance, compounds similar to 4-Methyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfon-yl]-piperidin-4-ol have been evaluated using the DPPH assay. The results indicated a significant reduction in DPPH radical concentration, suggesting strong antioxidant potential.

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Test Compound75 ± 525
Ascorbic Acid85 ± 315

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has been extensively studied. For example, a series of synthesized piperidine compounds were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications to the piperidine structure enhanced antimicrobial activity.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Case Study on Antioxidant Properties :
    A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various piperidine derivatives and their evaluation for antioxidant activity. The study found that compounds with electron-donating groups exhibited superior antioxidant capabilities compared to those with electron-withdrawing groups.
  • Case Study on Antimicrobial Efficacy :
    Another research effort focused on the synthesis of sulfonamide-piperidine hybrids. These compounds demonstrated promising antimicrobial activity against drug-resistant strains of bacteria, emphasizing the potential for developing new antibiotics based on this scaffold.

The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:

  • Antioxidant Mechanism : The presence of hydroxyl groups facilitates the donation of electrons to free radicals, thus neutralizing them.
  • Antimicrobial Mechanism : Interaction with bacterial cell membranes and inhibition of essential enzymatic processes have been proposed as mechanisms for the observed antimicrobial effects.

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